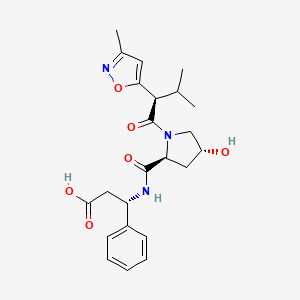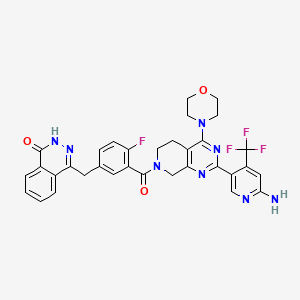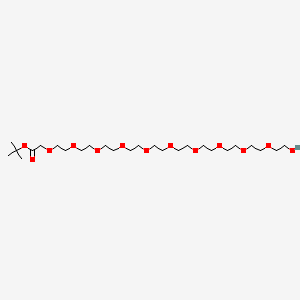
Hydroxy-PEG24-CH2-Boc
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hydroxy-PEG24-CH2-Boc is a polyethylene glycol-based linker used in the synthesis of proteolysis-targeting chimeras (PROTACs). This compound is crucial in the formation of PROTAC molecules, which are designed to selectively degrade target proteins by leveraging the ubiquitin-proteasome system within cells .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Hydroxy-PEG24-CH2-Boc involves the reaction of polyethylene glycol with tert-butyl bromoacetate under basic conditions to form the tert-butyl esterThe final product is purified using standard chromatographic techniques .
Industrial Production Methods: Industrial production of this compound typically involves large-scale reactions in controlled environments to ensure high purity and yield. The process includes the use of automated reactors and purification systems to maintain consistency and quality .
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the hydroxy group is replaced by other functional groups.
Esterification: The hydroxy group can react with carboxylic acids to form esters.
Deprotection: The tert-butyl group can be removed under acidic conditions to yield the free acid
Common Reagents and Conditions:
Bases: Sodium hydroxide or potassium carbonate for nucleophilic substitution.
Acids: Trifluoroacetic acid for deprotection.
Solvents: Dichloromethane, methanol, and water are commonly used
Major Products:
Wissenschaftliche Forschungsanwendungen
Hydroxy-PEG24-CH2-Boc is widely used in scientific research, particularly in the development of PROTACs. These chimeric molecules are employed in:
Wirkmechanismus
Hydroxy-PEG24-CH2-Boc functions as a linker in PROTACs, facilitating the connection of two essential ligands. One ligand binds to an E3 ubiquitin ligase, while the other targets the specific protein. This interaction leads to the ubiquitination and subsequent degradation of the target protein by the proteasome .
Vergleich Mit ähnlichen Verbindungen
Hydroxy-PEG24-propionic acid: Contains a carboxylic acid group instead of the tert-butyl ester.
Hydroxy-PEG24-CH2-COOH: Another variant with a free carboxylic acid group.
Uniqueness: Hydroxy-PEG24-CH2-Boc is unique due to its tert-butyl ester group, which provides stability and can be selectively deprotected under acidic conditions. This makes it versatile for various synthetic applications .
Eigenschaften
IUPAC Name |
tert-butyl 2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C54H108O27/c1-54(2,3)81-53(56)52-80-51-50-79-49-48-78-47-46-77-45-44-76-43-42-75-41-40-74-39-38-73-37-36-72-35-34-71-33-32-70-31-30-69-29-28-68-27-26-67-25-24-66-23-22-65-21-20-64-19-18-63-17-16-62-15-14-61-13-12-60-11-10-59-9-8-58-7-6-57-5-4-55/h55H,4-52H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEDUZZRHSQQFQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C54H108O27 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1189.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














